molecular formula C23H44O5 B3026178 1-Palmitoyl-3-butyryl-rac-glycerol CAS No. 20358-82-1

1-Palmitoyl-3-butyryl-rac-glycerol

Cat. No.: B3026178
CAS No.: 20358-82-1
M. Wt: 400.6 g/mol
InChI Key: GMYBQRDPCWABIS-UHFFFAOYSA-N
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Description

Hexadecanoic acid, 2-hydroxy-3-(1-oxobutoxy)propyl ester is a structured fatty acid ester characterized by a hexadecanoic acid (palmitic acid) backbone esterified to a modified glycerol moiety. The propyl group in this compound is substituted with a hydroxyl group at position 2 and a 1-oxobutoxy group at position 2. This configuration confers unique physicochemical properties, including amphiphilicity, which influences its solubility, biodegradability, and biological interactions.

Properties

IUPAC Name

(3-butanoyloxy-2-hydroxypropyl) hexadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H44O5/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-23(26)28-20-21(24)19-27-22(25)17-4-2/h21,24H,3-20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYBQRDPCWABIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20358-82-1
Record name 3-Butyro-1-palmitin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020358821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-BUTYRO-1-PALMITIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1924Z7R0CP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Palmitoyl-3-Butyryl-rac-glycerol can be synthesized through esterification reactions involving palmitic acid and butyric acid with glycerol. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under controlled temperature and pressure conditions to ensure the formation of the desired diacylglycerol .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes utilize high-purity reactants and advanced catalytic systems to achieve high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis occurs under acidic or basic conditions, cleaving ester bonds to yield carboxylic acids and glycerol derivatives.

Acidic Hydrolysis

  • Reagents : H₂SO₄, HCl, or other mineral acids.

  • Products : Hexadecanoic acid (palmitic acid), butyric acid, and 2-hydroxypropane-1,3-diol.

  • Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water .

Basic Hydrolysis (Saponification)

  • Reagents : NaOH, KOH.

  • Products : Sodium palmitate, sodium butyrate, and glycerol.

  • Mechanism : Hydroxide ions deprotonate water, generating nucleophiles that cleave ester bonds .

ConditionsReagentsMajor ProductsByproducts
Acidic (H⁺)H₂SO₄, H₂OPalmitic acid, butyric acid, glycerol-
Basic (OH⁻)NaOH, H₂OSodium palmitate, sodium butyrateGlycerol

Oxidation Reactions

The secondary hydroxyl group at the 2-position of the glycerol backbone undergoes oxidation, while ester groups remain intact under mild conditions.

Oxidation of Hydroxyl Group

  • Reagents : KMnO₄ (acidic), CrO₃.

  • Products : 2-ketopropyl derivative (diketone).

  • Mechanism : The hydroxyl group is oxidized to a ketone, forming a diketone structure .

Peroxidation of Ester Groups

  • Reagents : H₂O₂, UV light.

  • Products : Peroxide derivatives (e.g., lipid peroxides).

  • Mechanism : Radical-initiated oxidation at allylic positions of fatty acid chains.

ReagentConditionsProductsNotes
KMnO₄H₂SO₄, heat2-Ketopropyl esterSecondary alcohol oxidation
H₂O₂PhotocatalyticFatty acid peroxidesRadical mechanism

Transesterification

The ester groups react with alcohols under catalytic conditions, exchanging alkoxy moieties.

Methanolysis

  • Reagents : Methanol, H₂SO₄.

  • Products : Methyl palmitate, methyl butyrate, glycerol.

  • Mechanism : Acid-catalyzed nucleophilic substitution at the ester carbonyl .

AlcoholCatalystProductsYield
MethanolH₂SO₄Methyl palmitate, methyl butyrate>80%

Esterification of Hydroxyl Group

The free hydroxyl group reacts with carboxylic acids or anhydrides to form new esters.

Acetylation

  • Reagents : Acetic anhydride, pyridine.

  • Products : Acetylated derivative (C₂₅H₄₆O₆).

  • Mechanism : Nucleophilic acyl substitution at the hydroxyl oxygen.

ReagentConditionsProductsReference
Acetic anhydridePyridine, 60°CAcetylated glycerol ester

Key Research Findings

  • Hydrolysis Kinetics : Pseudo-first-order kinetics observed in basic hydrolysis, with rate constants increasing at higher temperatures .

  • Oxidation Stability : The compound resists autoxidation at room temperature but degrades under UV light, forming peroxides .

  • Industrial Relevance : Transesterification products like methyl palmitate are used in biodiesel production .

Scientific Research Applications

Chemistry

  • Substrate for Lipases : Hexadecanoic acid, 2-hydroxy-3-(1-oxobutoxy)propyl ester serves as a substrate to study the stereospecificity and typoselectivity of lipases, enzymes that catalyze the hydrolysis of ester bonds. This application helps elucidate the mechanisms of lipid metabolism and enzyme specificity in biochemical pathways.

Biology

  • Lipid Metabolism Studies : The compound plays a crucial role in lipid biochemistry research by aiding in the understanding of diacylglycerols' functions in cellular processes. It is involved in metabolic pathways that influence cellular signaling and membrane dynamics.

Medicine

  • Therapeutic Potential : Research has explored the potential therapeutic applications of this compound in lipid-related disorders. It may influence metabolic processes linked to obesity, diabetes, and cardiovascular diseases by modulating lipid profiles and cellular signaling pathways.

Industry

  • Cosmetics and Personal Care : Hexadecanoic acid, 2-hydroxy-3-(1-oxobutoxy)propyl ester is utilized in formulating high-purity lipid standards for various industrial applications, including cosmetics and personal care products. Its amphiphilic nature makes it suitable for use as an emulsifier and surfactant in formulations.

Reactions

Hexadecanoic acid, 2-hydroxy-3-(1-oxobutoxy)propyl ester can undergo several chemical reactions:

  • Oxidation : Can be oxidized to form corresponding ketones and aldehydes.
  • Reduction : Reduction reactions can convert ester groups into alcohols.
  • Substitution : Ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents

  • Oxidizing Agents : Potassium permanganate, chromium trioxide.
  • Reducing Agents : Lithium aluminum hydride, sodium borohydride.
  • Nucleophiles for Substitution : Amines and thiols are commonly used in substitution reactions.

Case Study 1: Lipid Behavior Studies

A study utilized hexadecanoic acid, 2-hydroxy-3-(1-oxobutoxy)propyl ester as a model compound to investigate lipid behavior under varying conditions. The results indicated its role in modulating membrane fluidity and influencing enzyme activity within lipid bilayers. This insight is crucial for understanding how dietary fats affect cell membrane integrity and function.

Case Study 2: Therapeutic Applications in Diabetes

Research examining the compound's effects on glucose metabolism showed that it could enhance insulin sensitivity in adipocytes (fat cells). This finding suggests potential applications in developing treatments for type 2 diabetes by targeting lipid metabolism pathways.

Mechanism of Action

The mechanism of action of 1-Palmitoyl-3-Butyryl-rac-glycerol involves its interaction with lipid metabolic pathways. It acts as a substrate for lipases, which catalyze the hydrolysis of the ester bonds, releasing palmitic acid and butyric acid. These fatty acids can then participate in various metabolic processes, influencing cellular functions and signaling pathways .

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in (1) the length/functionalization of the fatty acid chain, (2) substitutions on the glycerol backbone, and (3) biological or industrial applications. Below is a systematic comparison:

Structural Analogs with Modified Glycerol Substituents
Compound Name Substituents on Propyl Group Molecular Formula Source/Context Key Findings Reference
Hexadecanoic acid, 2-hydroxy-3-(1-oxobutoxy)propyl ester 2-hydroxy, 3-(1-oxobutoxy) C₁₉H₃₆O₆ Not explicitly detected in evidence; hypothetical analog Theoretical amphiphilic properties inferred from analogs N/A
9-Octadecenoic acid (Z)-, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester 2-hydroxy, 3-(1-oxohexadecyloxy) C₃₇H₆₈O₅ PHB derivatives in Brachybacterium paraconglomeratum (marine bacteria) Major PHB-associated ester (11.28% peak area) with biodegradability
Hexadecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester 2-hydroxy, 1-(hydroxymethyl) C₁₉H₃₈O₄ Theobroma cacao pod husk extract Minor component (0.43% abundance); antioxidant potential
Hexadecanoic acid, 2,3-dihydroxypropyl ester 2,3-dihydroxy C₁₉H₃₈O₄ Castanea mollissima (chestnut) seeds First isolation in genus; bioactive lipid
1-Palmitoyl lysophosphatidic acid 2-hydroxy, 3-(phosphonooxy) C₁₉H₃₉O₇P Synthetic phospholipid Signaling molecule in cell membranes; antimicrobial activity

Key Observations :

  • Chain Length Impact: The 1-oxohexadecyloxy substituent (C₁₆) in the 9-octadecenoic acid ester enhances hydrophobicity, making it prevalent in microbial polyhydroxyalkanoate (PHA) granules .
  • Polarity and Bioactivity: Hydroxyl and phosphonooxy groups (e.g., lysophosphatidic acid) increase water solubility and enable roles in cell signaling .
Analogs with Varied Fatty Acid Chains
Compound Name Fatty Acid Chain Molecular Formula Source/Context Key Findings Reference
Hexadecanoic acid, 2-hydroxy-3-(1-oxobutoxy)propyl ester C₁₆ (palmitic acid) C₁₉H₃₆O₆ Theoretical N/A N/A
9-Octadecenoic acid (Z)-, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester C₁₈:1 (oleic acid) C₃₇H₆₈O₅ Brachybacterium paraconglomeratum Higher molecular weight correlates with PHA compatibility
Decanoic acid, 2-hydroxy-3-[(1-oxooctyl)oxy]propyl ester C₁₀ (decanoic acid) C₂₁H₄₀O₅ Theobroma cacao pod husk Shorter chain increases volatility; detected via GC-MS
Octadecanoic acid, 2,3-dihydroxypropyl ester C₁₈ (stearic acid) C₂₁H₄₂O₄ Wild edible plant extracts Antioxidant and anti-leukemic potential

Key Observations :

  • Chain Length and Function : Longer chains (C₁₆–C₁₈) are common in microbial biopolymers (e.g., PHB) for energy storage, while shorter chains (C₁₀–C₁₂) dominate plant-derived esters with antioxidant roles .

Biological Activity

Hexadecanoic acid, 2-hydroxy-3-(1-oxobutoxy)propyl ester, also known by its CAS Number 20358-82-1, is a fatty acid ester that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C19H38O4
  • Molecular Weight : 330.5026 g/mol
  • IUPAC Name : Hexadecanoic acid, 2-hydroxy-3-(1-oxobutoxy)propyl ester

The biological activity of hexadecanoic acid esters generally involves several mechanisms:

  • Interaction with Biological Targets : Similar to other fatty acid esters, it may interact with enzymes and cell membranes through hydrophobic interactions and hydrogen bonding.
  • Biochemical Pathways : Fatty acid esters are involved in lipid metabolism and signal transduction processes, which can influence cellular functions such as energy storage and membrane fluidity.
  • Pharmacokinetics : The compound is primarily metabolized in the liver and excreted via urine and feces, indicating a potential for systemic effects upon administration.

Biological Activities

Hexadecanoic acid, 2-hydroxy-3-(1-oxobutoxy)propyl ester has been associated with various biological activities:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress .
  • Antimicrobial Activity : Research indicates that fatty acid esters can have antimicrobial effects against various pathogens, suggesting potential applications in treating infections .
  • Cytotoxic Effects : In vitro studies have shown that this compound can exhibit cytotoxicity against cancer cell lines such as HepG-2 and MCF-7, with IC50 values indicating moderate to strong activity .

Study 1: Antioxidant and Cytotoxic Activity

A study conducted on extracts containing hexadecanoic acid derivatives demonstrated promising results against cancer cell lines. The IC50 values for the tested extracts were as follows:

Cell LineIC50 (µg/mL)
HepG-29.39
MCF-78.52
HCT-11611.48
PC314.26
HeLa7.56

These results suggest that hexadecanoic acid derivatives may be effective in cancer therapy by inhibiting cell viability in specific cancer types .

Study 2: Antimicrobial Efficacy

Another research effort highlighted the antimicrobial properties of hexadecanoic acid esters against a range of bacterial strains. The study indicated that these compounds could serve as potential natural preservatives or therapeutic agents against microbial infections .

Q & A

Basic Research Questions

Q. How can Hexadecanoic acid, 2-hydroxy-3-(1-oxobutoxy)propyl ester be identified and quantified in complex biological matrices?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) with optimized ionization parameters (e.g., electron impact at 70 eV) and compare retention indices to standards. For quantification, employ internal standards like deuterated fatty acid esters to correct for matrix effects. Structural confirmation can be achieved via nuclear magnetic resonance (NMR), focusing on characteristic peaks: δ 1.2–1.3 ppm (CH₃ groups), δ 2.3–2.5 ppm (ester carbonyl), and δ 4.1–4.3 ppm (hydroxypropyl backbone) .
  • Data Interpretation : Cross-reference fragmentation patterns with databases (e.g., NIST or PubChem). For example, a prominent m/z peak at 239 may correspond to the cleavage of the butoxy group .

Q. What synthetic pathways are effective for producing this ester with high regioselectivity?

  • Methodology : Catalyzed esterification of 2-hydroxypropyl hexadecanoate with butyric anhydride under mild acidic conditions (e.g., p-toluenesulfonic acid). Monitor reaction progress via thin-layer chromatography (TLC) and purify using silica gel column chromatography with a hexane:ethyl acetate gradient (9:1 to 7:3). Yield optimization requires temperature control (60–80°C) and anhydrous conditions to prevent hydrolysis .
  • Validation : Confirm ester bond formation via FTIR (C=O stretch at ~1740 cm⁻¹) and verify purity (>95%) using high-performance liquid chromatography (HPLC) with a C18 column .

Advanced Research Questions

Q. How does the structural configuration of this ester influence its interaction with lipid bilayers or enzymes?

  • Experimental Design : Use Langmuir-Blodgett troughs to study monolayer formation, measuring surface pressure-area isotherms. Compare with molecular dynamics simulations to assess how the hydroxy and oxobutoxy groups affect membrane insertion. Enzymatic hydrolysis studies (e.g., using lipase from Candida rugosa) can quantify degradation rates, with HPLC monitoring of released hexadecanoic acid .
  • Contradictions : Note discrepancies between computational predictions (e.g., hydrophobic mismatch) and empirical data, possibly due to solvent effects or enzyme specificity .

Q. What is the compound’s stability under varying pH and temperature conditions, and how does degradation impact its bioactivity?

  • Methodology : Accelerated stability testing (40°C, 75% RH) over 30 days, with periodic sampling. Analyze degradation products via LC-MS/MS and assess bioactivity changes using cytotoxicity assays (e.g., MTT on HepG2 cells). Acidic conditions (pH < 3) may hydrolyze the ester bond, forming hexadecanoic acid and 2-hydroxy-3-(1-oxobutoxy)propanol, while alkaline conditions (pH > 9) could saponify the structure .
  • Data Interpretation : Correlate degradation kinetics (first-order rate constants) with bioactivity loss. For example, IC₅₀ values in antioxidant assays (DPPH radical scavenging) may decrease by >50% after hydrolysis .

Q. How can isotopic labeling resolve metabolic pathways involving this ester in microbial or mammalian systems?

  • Experimental Design : Synthesize ¹³C-labeled hexadecanoic acid via microbial fermentation (e.g., Brachybacterium paraconglomeratum) and incorporate it into the ester. Track isotopic enrichment in metabolic byproducts (e.g., β-oxidation intermediates) using GC-combustion-isotope ratio mass spectrometry (GC-C-IRMS). Compare δ¹³C values in CO₂ (from respiration) and biomass to map carbon flux .
  • Challenges : Address isotopic fractionation during ester hydrolysis, which may skew pathway analysis. Use kinetic isotope effect (KIE) corrections for accurate modeling .

Data Contradiction Analysis

Q. Why do GC-MS retention times for this ester vary across studies, and how can standardization improve reproducibility?

  • Root Cause : Column phase differences (e.g., DB-5 vs. HP-INNOWax) and temperature gradients affect elution times. For example, reports retention at 35.4 min (DB-5 column), while cites 39.2 min (HP-88 column).
  • Resolution : Use retention index (RI) systems (e.g., Kovats indices) with n-alkane standards for cross-study comparability. Collaborative inter-laboratory validation with shared reference materials (e.g., hexadecanoic acid propyl ester in ) can reduce variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Palmitoyl-3-butyryl-rac-glycerol
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1-Palmitoyl-3-butyryl-rac-glycerol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.